molecular formula C16H14O6S3 B105295 4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate CAS No. 84449-65-0

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate

Cat. No. B105295
CAS RN: 84449-65-0
M. Wt: 398.5 g/mol
InChI Key: OPKQAMCWGICRGH-UHFFFAOYSA-N
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Description

“4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate” is a chemical compound with the CAS Number: 84449-65-0 . It has a molecular weight of 398.47400 . The compound’s structure includes a benzo[b]thiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring .


Synthesis Analysis

The synthesis of this compound involves several precursors such as 4-Methoxythiophenol, PTP inhibitor 1, 6-Methoxy-2-(4-…), 4-Methoxy-alpha…, Methanesulfonyl…, and Estrogen receptor . The exact synthetic route and conditions would depend on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C16H14O6S3 . The InChI key, which is a unique identifier for chemical substances, is HTDDXJCHRQYGFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a density of 1.485 g/cm3 and a boiling point of 630.078ºC at 760 mmHg . The flash point is 334.859ºC .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on compounds such as ABTS and its derivatives, which involve sulfur and oxygen functional groups similar to those in the query compound, have been studied for their antioxidant capacity. These studies elucidate the reaction pathways underlying antioxidant assays and the formation of oxidative degradation products. The specificity of these reactions and their contributions to total antioxidant capacity highlight the complex interactions between chemical structures and biological activities (Ilyasov et al., 2020).

Genetic Effects of Related Compounds

The genetic effects of ethyl methanesulfonate (EMS), a compound with methanesulfonate functional groups, have been extensively studied. EMS has been found to be mutagenic across various genetic test systems, indicating the potential for chemical compounds with methanesulfonate groups to interact with DNA and cause genetic mutations. Such insights are critical for understanding the broader implications of chemical exposure and interactions at the genetic level (Sega, 1984).

Thiophene Analogues and Carcinogenic Evaluation

Thiophene analogues have been synthesized and evaluated for their potential carcinogenicity, mimicking the structural aspects of known carcinogens. The evaluation of these compounds contributes to our understanding of how certain chemical structures may pose risks to health, emphasizing the importance of structure-activity relationships in drug design and environmental health (Ashby et al., 1978).

Methane Conversion via Catalytic Processes

The conversion of methane, including through methylation processes, has been investigated for its potential to create more valuable hydrocarbons. This research area explores how certain catalysts, including zeolites, can facilitate the methylation of aromatic compounds, demonstrating the versatility of sulfur-containing compounds in catalytic reactions (Adebajo, 2007).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s crucial to handle this compound with appropriate safety measures to prevent any potential hazards .

properties

IUPAC Name

[4-(6-methylsulfonyloxy-1-benzothiophen-2-yl)phenyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6S3/c1-24(17,18)21-13-6-3-11(4-7-13)15-9-12-5-8-14(10-16(12)23-15)22-25(2,19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKQAMCWGICRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50534769
Record name 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate

CAS RN

84449-65-0
Record name 2-[4-[(Methylsulfonyl)oxy]phenyl]benzo[b]thien-6-yl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-(Methylsulfonyloxy)benzo(b)thiophen-2-yl)phenyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{6-[(Methanesulfonyl)oxy]-1-benzothiophen-2-yl}phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50534769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Twenty g. of 6-hydroxy-2-(4-hydroxyphenyl)-benzo[b]thiophene was dissolved in 400 ml. of pyridine, together with 23.4 g. of methanesulfonyl chloride and 50 mg. of 4-dimethylaminopyridine. The mixture was stirred under a nitrogen blanket overnight at ambient temperature, and was then poured into 2 liters of water and stirred vigorously. The solids were collected by filtration, and washed successively with water, methanol and diethyl ether. The washed solids were then vacuum dried at 60° C. to obtain 32.5 g. of the desired intermediate product, m.p. 195°-197° C.
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